molecular formula C9H11ClN4 B3161226 [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride CAS No. 869591-75-3

[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride

Cat. No. B3161226
Key on ui cas rn: 869591-75-3
M. Wt: 210.66 g/mol
InChI Key: PDVACKLOQCRJBH-UHFFFAOYSA-N
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Patent
US08039458B2

Procedure details

2-(1H-1,2,4-Triazol-1-yl)benzonitrile (4.25 g, 25 mmol) was dissolved in ethanol (50 mL) and 1N HCl (25 mL). 10% Pd—C (1 g) was added and the mixture shaken under H2 for 2 h at 50 psi. After filtration through Celite® and concentration, the residue was triturated with diethyl ether and the title compound was collected as a white solid. (3.94 g, 75% yield). 1H-NMR (300 MHz, CD3OD) δ ppm: 9.01 (1H, s), 8.32 (1H, s), 7.78-7.64 (4H, m), 4.15 (2H, s). LCMS [M+H]+ calcd for C9H11N4: 175.09; found: 175.17.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1.[ClH:14]>C(O)C.[Pd]>[ClH:14].[N:1]1([C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[CH2:8][NH2:9])[CH:5]=[N:4][CH:3]=[N:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
N1(N=CN=C1)C1=C(C#N)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken under H2 for 2 h at 50 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
through Celite® and concentration
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the title compound was collected as a white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.N1(N=CN=C1)C1=C(C=CC=C1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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